molecular formula C15H13F4N3O3 B279734 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

Cat. No. B279734
M. Wt: 359.28 g/mol
InChI Key: BYYUKQOHYHJBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

The mechanism of action of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves the inhibition of several cellular signaling pathways that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. Inhibition of these pathways results in the inhibition of tumor growth and angiogenesis.
Biochemical and physiological effects:
4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several biochemical and physiological effects. Sorafenib inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, resulting in the inhibition of tumor growth and angiogenesis. Sorafenib also inhibits the activity of CYP3A4, which is involved in drug metabolism, resulting in the potential for drug interactions.

Advantages and Limitations for Lab Experiments

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several advantages and limitations for lab experiments. Sorafenib is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. However, Sorafenib has a short half-life in vivo, which can limit its effectiveness in lab experiments.

Future Directions

There are several future directions for the study of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile. One future direction is the development of more potent and selective kinase inhibitors that target specific cellular signaling pathways. Another future direction is the investigation of the potential for combination therapy using Sorafenib and other targeted therapies. Additionally, the study of Sorafenib in other cancer types and the investigation of biomarkers for Sorafenib response are future directions for research.

Synthesis Methods

The synthesis of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves several steps. The first step is the condensation of 4-chloro-3-nitrobenzoic acid with 2-[(2-aminoethyl)amino]ethanol to form 4-chloro-3-nitrobenzyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step is the protection of the amino group with tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The fourth step is the reaction of the Boc-protected amine with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole-1-carboxylic acid to form the Boc-protected amide. The fifth step involves the deprotection of the Boc group using trifluoroacetic acid to form 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile.

Scientific Research Applications

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

Molecular Formula

C15H13F4N3O3

Molecular Weight

359.28 g/mol

IUPAC Name

4-[1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-1-oxopropan-2-yl]oxybenzonitrile

InChI

InChI=1S/C15H13F4N3O3/c1-8(25-10-4-2-9(7-20)3-5-10)13(23)22-15(24,14(18)19)6-11(21-22)12(16)17/h2-5,8,12,14,24H,6H2,1H3

InChI Key

BYYUKQOHYHJBBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

Canonical SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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